molecular formula C7H9NO B135596 3-Methoxy-4-methylpyridine CAS No. 142918-38-5

3-Methoxy-4-methylpyridine

Cat. No. B135596
M. Wt: 123.15 g/mol
InChI Key: VTZQHJXNUHHEPL-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylpyridine is a chemical compound that is part of various synthetic pathways in organic chemistry. It is a derivative of pyridine, a heterocyclic aromatic compound, with a methoxy group at the third position and a methyl group at the fourth position. This structure makes it a versatile intermediate for the synthesis of a wide range of compounds, including natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of 3-methoxy-4-methylpyridine and its analogs can be achieved through various methods. One approach involves the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to synthesize azabicyclo[3.2.1]octane moieties, potentially leading to tropane alkaloids . Another method includes the use of methoxypyridines as masked pyridones in the synthesis of Lycopodium alkaloids, utilizing an Eschenmoser Claisen rearrangement . Additionally, efficient synthesis routes have been developed for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is significant in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 3-methoxy-4-methylpyridine-related compounds has been studied using various spectroscopic techniques. For instance, X-ray analysis has been used to determine the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing details such as hydrogen bonding and aromatic π-π stacking interactions . These structural analyses are crucial for understanding the physical and chemical properties of the compounds and their potential interactions in biological systems.

Chemical Reactions Analysis

3-Methoxy-4-methylpyridine can participate in a variety of chemical reactions. Alkylation reactions have been employed for the synthesis of 3-methoxypyridine and its analogs, demonstrating the versatility of solid potassium hydroxide in dimethyl sulfoxide as a base for methylation . Furthermore, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, showcases the use of condensation and substitution reactions in the creation of medically relevant molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-4-methylpyridine derivatives are influenced by their molecular structure. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been investigated, showing absorption and fluorescence in specific wavelengths, which are affected by the solvent used . These properties are essential for the application of these compounds in various fields, including materials science and drug development.

Scientific Research Applications

Potassium Channel Blockers and Imaging Agents

3-Methoxy-4-methylpyridine derivatives have been explored for their potential in medical imaging and therapy, particularly related to potassium channels. Studies have investigated derivatives of 4-aminopyridine (4AP), a specific blocker of voltage-gated potassium channels, for their ability to bind to KV1 channels. These derivatives include modifications with methoxy groups, showing varied potencies in blocking potassium channels. For example, certain derivatives demonstrated significant potency in blocking voltage-gated potassium channels, suggesting their potential for therapy and PET imaging applications in neurological conditions such as multiple sclerosis. This research indicates that methoxy-substituted pyridines could serve as promising candidates for developing novel diagnostic and therapeutic agents (Rodríguez-Rangel et al., 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds involving 3-methoxy-4-methylpyridine have been subjects of research, contributing to the field of organic chemistry. Studies have detailed the synthesis of new compounds through reactions involving methoxy and methylpyridine groups, leading to products with potential applications in materials science, pharmaceuticals, and chemical research. For instance, the synthesis of specific Schiff bases and other related compounds has been reported, demonstrating the versatility of methoxy-substituted pyridines in chemical synthesis (Linsha, 2015). Additionally, the creation of complex molecules involving methoxy and methylpyridine units has been explored for their potential applications in various scientific fields, highlighting the importance of these compounds in advancing chemical research and development (Xiang-jun, 2006).

Molecular Structure and Tautomerism

Research on 3-methoxy-4-methylpyridine derivatives has also extended to studies on molecular structure and tautomerism, offering insights into the physical and chemical properties of these compounds. Investigations into the crystal structure, stability, and tautomerism of methoxy-substituted pyridines have provided valuable information on their behavior under various conditions. These studies contribute to a deeper understanding of the structural dynamics of methoxy-substituted pyridines, which is crucial for their application in material science, pharmaceuticals, and chemical synthesis. The detailed examination of their molecular properties facilitates the design and development of new compounds with tailored characteristics for specific applications (Guo et al., 2009).

Safety And Hazards

3-Methoxy-4-methylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . Personal protective equipment/face protection is recommended. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZQHJXNUHHEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572488
Record name 3-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-methylpyridine

CAS RN

142918-38-5
Record name 3-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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